PIK-39

Description

Contextualizing the Phosphoinositide 3-Kinase Family and Its Biological Significance

The PI3K family is characterized by its ability to phosphorylate the 3-hydroxyl group on phosphoinositides residing on cellular membranes. wikipedia.orgucl.ac.uk This phosphorylation generates lipid second messengers, such as phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which serve as docking sites for downstream signaling proteins like Akt and PDK1. wikipedia.orgucsf.edunovusbio.com

Overview of Class I PI3K Isoforms (p110α, p110β, p110δ, p110γ)

The mammalian PI3K family comprises eight isoforms, with Class I PI3Ks being particularly significant in signal transduction. ucl.ac.uknih.govfrontiersin.org Class I PI3Ks are heterodimers composed of a regulatory subunit (typically p85 for Class IA and p101 or p84/87 for Class IB) and a catalytic subunit (p110). ucl.ac.ukfrontiersin.orgnih.govechelon-inc.com There are four catalytic isoforms within Class I: p110α, p110β, p110δ, and p110γ. ucl.ac.uknovusbio.comnih.govwikipedia.org

p110α (PIK3CA): This isoform is ubiquitously expressed and the gene encoding it, PIK3CA, is frequently mutated or amplified in solid tumors. ucl.ac.uknih.gov Oncogenic mutations in PIK3CA can lead to increased lipid binding and basal activity of p110α. ucl.ac.uk

p110β (PIK3CB): Also ubiquitously expressed, p110β has been implicated in various processes, including prostate cancer, particularly in the context of PTEN loss. ucl.ac.uk

p110δ (PIK3CD): This isoform is primarily expressed in leukocytes (white blood cells) and plays essential roles in the development and function of immune cells, including B and T cells. novusbio.comfrontiersin.orgresearchgate.netnih.gov Its restricted expression makes it an attractive target for inhibiting PI3K activity in certain hematological malignancies. novusbio.comfrontiersin.orgresearchgate.net

p110γ (PIK3CG): Primarily expressed in leukocytes, p110γ is involved in regulating innate immunity and the recruitment and activation of myeloid cells. frontiersin.orgresearchgate.netmdpi.com While its cancer-cell-intrinsic role is less clear, it is known to contribute to the tumor microenvironment. ucl.ac.uk

Fundamental Roles of PI3K Signaling in Cellular Homeostasis

The PI3K signaling pathway, particularly through its downstream effector Akt, is central to integrating growth factor signals and nutrient availability with cellular metabolism, growth, and cell cycle progression. annualreviews.orgebiohippo.com This pathway regulates a diverse array of cellular activities, including cell proliferation, differentiation, migration, survival, and glucose homeostasis. wikipedia.orgresearchgate.netebiohippo.commdpi.com In skin, for example, the PI3K/Akt pathway is crucial for maintaining homeostasis by regulating the survival, growth, proliferation, and regeneration of various cell types. mdpi.com

Aberrant PI3K Pathway Activation in Disease Pathogenesis

Dysregulation of the PI3K signaling pathway is frequently associated with the development and progression of numerous diseases, most prominently cancer. wikipedia.orgucl.ac.ukwikipedia.orgebiohippo.comnih.gov Aberrant activation can occur through various mechanisms, including mutations in receptor tyrosine kinases, activating mutations in components like PIK3CA or Akt, or inactivation of tumor suppressors such as PTEN. annualreviews.orgebiohippo.comnih.govoaepublish.com This constitutive activation promotes uncontrolled cell growth, survival, and proliferation, contributing to oncogenesis and resistance to therapy. wikipedia.orgebiohippo.comnih.govmdpi.comresearchgate.net Beyond cancer, aberrant PI3K signaling is also implicated in metabolic disorders like diabetes, inflammatory diseases, and autoimmune conditions. ucl.ac.ukfrontiersin.orgebiohippo.com

The Role of Isoform-Selective PI3K Inhibition in Academic and Translational Research

Given the critical roles of PI3K isoforms in both normal physiology and disease, particularly the differential expression and function of the Class I isoforms, the development of isoform-selective PI3K inhibitors has been a significant area of research. ucl.ac.uknovusbio.comfrontiersin.orgnih.gov Targeting specific isoforms offers the potential to inhibit aberrant signaling in diseased cells while minimizing impact on essential functions mediated by other isoforms, thereby potentially reducing toxicity. ucl.ac.uknih.gov Isoform-selective inhibitors serve as valuable tools in academic research to dissect the specific roles of individual PI3K isoforms in various cellular processes and disease models. frontiersin.orgnih.gov In translational research, these inhibitors are being investigated and developed as potential therapeutic agents, particularly for cancers and inflammatory disorders where specific PI3K isoforms are implicated. ucl.ac.ukfrontiersin.orgwikipedia.orgnih.gov The clinical success of isoform-selective inhibitors like idelalisib, which targets p110δ, in treating certain B-cell malignancies highlights the therapeutic potential of this approach. ucl.ac.ukfrontiersin.orgresearchgate.netnih.govwikipedia.org

Genesis and Early Characterization of PIK-39 as a Research Probe

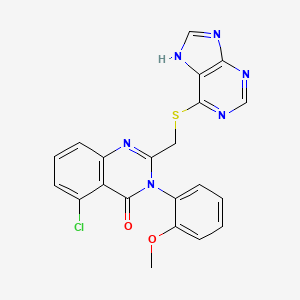

PIK-39, also known as 5-chloro-3-(2-methoxyphenyl)-2-((9H-purin-6-yl)thio)methyl)quinazolin-4(3H)-one, is a chemical compound that emerged as a research probe in the study of PI3K inhibition. ontosight.ai It is a quinazolinone purine (B94841) derivative. ucsf.edu Early characterization of PIK-39 focused on its inhibitory activity against PI3K enzymes. ontosight.ai

Research demonstrated that PIK-39 is a potent PI3K inhibitor. medkoo.com Notably, PIK-39 was found to be an isoform-selective inhibitor, exhibiting mid-nanomolar potency at PI3Kδ and significantly lower potency (100-1000 fold) against the other Class I isoforms, p110α, p110β, and p110γ. ucsf.edunih.govnih.gov This selectivity profile made PIK-39 a valuable tool for researchers studying the specific functions of the p110δ isoform. ucsf.edunih.gov

The co-crystal structure of an analogue of IC87114 (identified as PIK-39 in some contexts) bound to p110γ provided crucial insights into the mechanism underlying its selectivity. ucsf.edunih.govnih.govjhu.edu This structure revealed that PIK-39 binding induces a conformational change in the kinase, specifically a downward shift of Methionine 804 (Met804) in p110γ (corresponding to Met804 in p110δ), which creates a novel hydrophobic pocket at the entrance to the ATP-binding site. ucsf.edunih.govnih.govjhu.edu This induced pocket is thought to be critical for the high-affinity binding and selectivity of PIK-39, particularly for p110δ where this residue exhibits differential conformational mobility compared to other isoforms. ucsf.edunih.govnih.gov Experimental evidence, such as mutations in p110δ at the Met804 position, supported this model by impairing the binding of PIK-39. ucsf.edu The structural information gleaned from studies with PIK-39 has been instrumental in understanding the basis for isoform selectivity in PI3K inhibitors and guiding the design of subsequent selective compounds. ucsf.edunih.govnih.gov

Data Table: Selectivity of PIK-39 against Class I PI3K Isoforms

| PI3K Isoform | IC₅₀ (approximate) | Selectivity vs. p110δ |

| p110δ | Mid-nanomolar | 1x |

| p110α | >100 µM | >100-1000x |

| p110β | >29 µM | >100-1000x |

| p110γ | >29 µM | >100-1000x |

Note: IC₅₀ values are approximate and may vary depending on the specific assay conditions. ucsf.edunih.govnih.gov

Data Table: Chemical Properties of PIK-39

| Property | Value |

| Chemical Formula | C₂₂H₁₈ClN₅O₃S |

| Molecular Weight | 471.92 g/mol |

| IUPAC Name | 2-(((9H-purin-6-yl)thio)methyl)-5-chloro-3-(2-methoxyphenyl)quinazolin-4(3H)-one medkoo.com |

| PubChem CID | 24937012 fishersci.be (Note: Some sources associate CID 24937012 with PI 3065, which is also a p110δ inhibitor. fishersci.be Other identifiers for PIK-39 include CHEMBL1213083. ontosight.ai) |

Note: There might be some discrepancies in reported PubChem CIDs for PIK-39 across different databases.

Structure

3D Structure

Properties

Molecular Formula |

C21H15ClN6O2S |

|---|---|

Molecular Weight |

450.9 g/mol |

IUPAC Name |

5-chloro-3-(2-methoxyphenyl)-2-(7H-purin-6-ylsulfanylmethyl)quinazolin-4-one |

InChI |

InChI=1S/C21H15ClN6O2S/c1-30-15-8-3-2-7-14(15)28-16(27-13-6-4-5-12(22)17(13)21(28)29)9-31-20-18-19(24-10-23-18)25-11-26-20/h2-8,10-11H,9H2,1H3,(H,23,24,25,26) |

InChI Key |

UMMYTDJYDSTEMB-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C(=CC=C3)Cl)CSC4=NC=NC5=C4NC=N5 |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C(=CC=C3)Cl)CSC4=NC=NC5=C4NC=N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly. |

solubility |

Soluble in DMSO, not soluble in water. |

storage |

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |

Synonyms |

PIK39; PIK 39; PIK-39. |

Origin of Product |

United States |

Molecular Mechanisms of Pik 39 Action and Selectivity

PIK-39 as a Highly Selective Phosphoinositide 3-Kinase Delta (p110δ) Inhibitor

PIK-39 distinguishes itself through its remarkable selectivity for the p110δ isoform of PI3K. This specificity is critical, as the different isoforms of PI3K have non-redundant physiological roles, and the ability to inhibit one without affecting the others is a key objective in targeted therapy research. nih.gov

PIK-39 demonstrates a pronounced preference for the p110δ isoform over other Class I PI3Ks. Research shows that PIK-39 inhibits p110δ with mid-nanomolar potency. nih.gov In comparative assays, its selectivity for p110δ is approximately 100-fold greater than for p110β and p110γ. nih.govucsf.edu Strikingly, it exhibits no significant inhibition of the p110α isoform at concentrations up to 100 µM. nih.gov This high degree of selectivity is a defining characteristic of PIK-39 and its analogues, such as IC87114. ucsf.edu

| PI3K Isoform | Relative Potency/Selectivity |

|---|---|

| p110δ | High (Mid-nanomolar potency) |

| p110β | ~100-fold less potent than vs. p110δ |

| p110γ | ~100-fold less potent than vs. p110δ |

| p110α | No inhibition up to 100 µM |

The mechanism of PIK-39's selectivity distinguishes it from pan-PI3K inhibitors, which target multiple or all Class I isoforms, and other chemical classes of inhibitors. wikipedia.orgnih.gov Pan-PI3K inhibitors, such as ZSTK474 and GDC-0941, are typically flat molecules that bind to the ATP pocket without inducing significant conformational changes. nih.govresearchgate.net

In contrast, PIK-39 belongs to a class of "propeller-shaped" inhibitors. nih.govresearchgate.net This unique three-dimensional structure is central to its mechanism. Unlike pan-inhibitors, PIK-39 actively remodels the enzyme's active site upon binding, creating a unique pocket that is not present in the enzyme's natural state. nih.gov This induced-fit mechanism is a key reason for its high selectivity, as other isoforms may not accommodate this conformational change as readily. ucsf.edu

Structural Basis of PIK-39 Kinase Interaction

The precise molecular interactions between PIK-39 and the PI3K enzyme have been illuminated by crystallographic studies. These analyses reveal the structural underpinnings of its potency and isoform selectivity.

Within the ATP-binding pocket, PIK-39 orients itself in a distinct manner. The molecule consists of a purine (B94841) group and an orthogonal quinazolinone moiety. nih.govucsf.edu

Adenine Pocket Interaction : The purine group fits into the "adenine" region of the ATP pocket. It establishes critical hydrogen bonds with the backbone of the hinge residues Glu826 and Val828, anchoring the inhibitor in place. nih.gov

Specificity Pocket Interaction : The quinazolinone portion of PIK-39 extends into a newly formed hydrophobic pocket, where it is sandwiched between key residues like Trp760 and Ile777 on one side, and Met752 and Pro758 on the other (p110δ numbering). nih.gov

This dual-mode interaction, engaging both the conserved hinge region and a unique induced pocket, is fundamental to its binding. nih.govucsf.edu

The most critical element for PIK-39's selectivity is its ability to induce a significant conformational change in a specific amino acid residue within the P-loop of the kinase domain. nih.govucsf.edu In the p110γ isoform, this residue is Met804 (and the equivalent Met752 in p110δ). nih.govportlandpress.com

In the unbound (apo) state of the enzyme, this methionine residue rests in an "in" position. nih.gov The binding of the bulky, propeller-shaped PIK-39 forces this methionine side chain to rotate outward, away from the bottom of the pocket. portlandpress.comucsf.edu This movement opens up a new hydrophobic cavity, termed the "specificity pocket" or "selectivity pocket". nih.govnih.govportlandpress.com This induced pocket perfectly accommodates the quinazolinone ring system of PIK-39, burying a large hydrophobic surface area and leading to high-affinity binding. ucsf.edu

The differential flexibility and sequence variations surrounding this region in other PI3K isoforms are thought to restrict their ability to form this pocket, thus explaining the compound's profound selectivity for p110δ. ucsf.edu For instance, the opening of this pocket in p110δ involves a local change in the P-loop, whereas in p110γ, it requires a more extensive movement of the entire N-lobe relative to the C-lobe, which may be less favorable. nih.gov This induced-fit model, centered on the repositioning of a key methionine residue, is the defining feature of PIK-39's molecular mechanism. nih.govucsf.edu

Implications of Unique "Propeller Shape" Binding for Isoform Specificity

The chemical compound PIK-39 is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), demonstrating significant selectivity for the p110δ (delta) isoform. nih.govucsf.edu Its mechanism of action and isoform specificity are intrinsically linked to its unique three-dimensional structure when bound to the enzyme's active site. Unlike many kinase inhibitors that adopt a relatively flat conformation, PIK-39 binds in a distinct "propeller-shaped" configuration. nih.govscispace.com This conformation, characterized by two aromatic ring systems oriented roughly perpendicular to each other, is a critical determinant of its high affinity and selectivity for PI3Kδ. scispace.comresearchgate.net

The basis for this selectivity lies in PIK-39's ability to induce a significant conformational change within the ATP-binding pocket of the kinase, a phenomenon that is not equally accommodated by all PI3K isoforms. ucsf.eduscispace.com This process leads to the formation of a novel, hydrophobic "specificity pocket" that is not present in the unbound enzyme. nih.govresearchgate.net The creation of this pocket is initiated when the quinazolinone group of PIK-39 forces an outward movement of a conserved methionine residue (Met752 in p110δ) located on the P-loop of the enzyme. nih.govucsf.eduscispace.com This induced-fit mechanism buries a substantial portion of PIK-39's hydrophobic surface, contributing to its high-affinity binding. ucsf.edu

The differential plasticity among the Class I PI3K isoforms explains the selectivity of PIK-39. aacrjournals.org While PIK-39 can induce an opening in both p110δ and p110γ, the nature of the conformational change differs significantly:

In p110δ , the enzyme accommodates the inhibitor through a localized change in the conformation of the P-loop. nih.gov

In p110γ , an equivalent opening requires a much larger and more energetically demanding movement of the entire N-lobe of the kinase domain relative to the C-lobe. nih.gov

This difference in structural rearrangement makes the binding of PIK-39 to p110γ less favorable, thereby conferring its selectivity for the p110δ isoform. nih.gov The unique binding mode of PIK-39, which exploits the greater conformational flexibility of p110δ, has been a foundational discovery, inspiring the design of other selective PI3Kδ inhibitors, including the clinically approved drug idelalisib. nih.govaacrjournals.org

The inhibitory activity of PIK-39 has been quantified against the four Class I PI3K isoforms, highlighting its potent and selective action against p110δ.

| PI3K Isoform | Inhibitory Activity | Selectivity vs. p110δ |

|---|---|---|

| p110α | No inhibition up to 100 µM | >1000-fold |

| p110β | ~100-fold less potent than p110δ | ~100-fold |

| p110γ | ~100-fold less potent than p110δ | ~100-fold |

| p110δ | Mid-nanomolar potency | - |

Data synthesized from published research findings. nih.gov

The stability and specificity of the PIK-39 and p110δ complex are governed by a series of specific molecular interactions within the ATP binding site.

| PIK-39 Moiety | Interaction Site | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Purine Group | Adenine Pocket / Hinge Region | Glu826, Val828 | Hydrogen Bonds |

| Quinazolinone Moiety | Induced "Specificity Pocket" | Trp760, Ile777, Met752, Pro758 | Hydrophobic Interactions (Sandwiched) |

| Methoxyphenyl Group | Exterior of ATP-binding Pocket | - | Projection into Solvent |

Data derived from co-crystal structure analysis. researchgate.netnih.gov

Cellular Signaling Modulation by Pik 39

Impact on the PI3K-Akt-mTOR Signaling Cascade

The PI3K-Akt-mTOR pathway is a central signaling cascade that governs numerous cellular processes, including cell growth, proliferation, survival, and metabolism scientificarchives.comthermofisher.com. PIK-39, as a PI3K inhibitor, influences this cascade at multiple levels.

Downstream Phosphorylation Events Mediated by PIK-39 (e.g., pAKT, pGSK3β, pP70S6K)

Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which recruits Akt to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2 scientificarchives.comthermofisher.comwikipedia.orgjhu.edu. Activated Akt then phosphorylates a range of downstream substrates, including GSK3β and p70S6K thermofisher.comfrontiersin.orgjhu.edu.

As a PI3K inhibitor, PIK-39 is expected to reduce the levels of PIP₃, thereby inhibiting Akt phosphorylation (pAKT) mdpi.comresearchgate.net. Inhibition of Akt activation, in turn, affects the phosphorylation status of its downstream targets. Akt-mediated phosphorylation of GSK3β leads to its inactivation frontiersin.orgnih.govspandidos-publications.com. Therefore, inhibition of Akt by PIK-39 would likely result in decreased inhibitory phosphorylation of GSK3β, leading to increased GSK3β activity. GSK3β is involved in phosphorylating and destabilizing proteins that regulate cell cycle progression frontiersin.orgnih.gov.

The mTOR protein forms two distinct complexes, mTORC1 and mTORC2 thermofisher.comfrontiersin.org. mTORC1 is a key regulator of cell growth and proliferation and its activity is regulated by Akt scientificarchives.comfrontiersin.org. mTORC1 phosphorylates downstream effectors, including p70S6K (also known as S6K1) scientificarchives.comfrontiersin.org. Inhibition of PI3K and subsequently Akt by PIK-39 would lead to reduced activation of mTORC1 and consequently decreased phosphorylation of p70S6K (pP70S6K) researchgate.net.

Research on related PI3K inhibitors like PIK-75 has shown that they can block the phosphorylation of Akt and the mTOR target p-rpS6 (a downstream target of p70S6K) researchgate.net. This supports the expected impact of PIK-39 on these phosphorylation events within the PI3K-Akt-mTOR pathway.

Regulation of Cell Cycle Progression and Cell Quiescence

The PI3K/Akt pathway plays a significant role in regulating the cell cycle spandidos-publications.comwikipedia.org. Activated Akt promotes cell cycle progression by phosphorylating and inhibiting cyclin-dependent kinase inhibitors like p27Kip1 and p21Cip1/Waf1, leading to their translocation from the nucleus to the cytoplasm nih.gov. This prevents them from inhibiting cell cycle progression nih.gov. Additionally, Akt inactivates GSK3β, which otherwise phosphorylates and destabilizes proteins involved in G1/S transition, such as cyclin D and cyclin E frontiersin.orgnih.gov.

Inhibition of PI3K by PIK-39 would counteract these effects, potentially leading to decreased phosphorylation and increased nuclear localization of p27Kip1 and p21Cip1/Waf1, as well as increased activity of GSK3β. These actions would collectively contribute to an inhibition of cell cycle progression and potentially promote cellular quiescence. Studies on other PI3K inhibitors, such as PIK-75, have indicated their ability to induce G₂M arrest in certain cell lines researchgate.net.

Effects on Cellular Proliferation and Survival Pathways

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation and survival scientificarchives.comthermofisher.commdpi.comfrontiersin.orgmdpi.comportlandpress.comnih.govwikipedia.org. Activation of this pathway promotes cell growth and division and provides survival signals frontiersin.orgportlandpress.comnih.gov. PI3K activity is associated with tumorigenesis, cell proliferation, growth, and survival portlandpress.com.

As a PI3K inhibitor, PIK-39 is expected to suppress cellular proliferation and survival by blocking this key pathway. Inhibition of PI3K/Akt signaling can lead to reduced growth signals and the activation of pro-apoptotic mechanisms mdpi.comresearchgate.net. Research on related PI3Kδ inhibitors has shown effectiveness in inhibiting acute myeloid leukemia cell proliferation and survival nih.gov. The dysregulation of this pathway, often seen in cancer, leads to unchecked cellular growth and proliferation thermofisher.com.

Influence on Apoptotic Mechanisms

The PI3K/Akt pathway provides crucial survival signals that can inhibit apoptosis wikipedia.org. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins like BAD and Caspase-9 thermofisher.comjhu.edu. By inhibiting PI3K, PIK-39 would reduce Akt activity, thereby diminishing these survival signals and potentially promoting apoptosis mdpi.comresearchgate.net.

Studies on PIK3IP1, a protein that negatively regulates PI3K activity, have shown that its inhibition can induce apoptotic signaling mdpi.com. Conversely, overexpression of PIK3IP1 inhibits cell death by downregulating p-AKT and cleaved caspase-3 expression, suggesting that inhibiting PI3K-Akt signaling promotes apoptosis mdpi.com. Research on the imidazopyridine inhibitor PIK-75 has demonstrated its capability to stimulate apoptosis in gliomas researchgate.net. This evidence supports the potential of PIK-39 to influence apoptotic mechanisms through its inhibition of PI3K.

PIK-39's Influence on Akt-Independent PI3K Signaling Pathways

While Akt is a major downstream effector of PI3K, PI3K can also influence cellular processes through Akt-independent pathways mdpi.comnih.gov. Understanding these pathways is important as they can contribute to malignant phenotypes and mechanisms of resistance to Akt inhibitors nih.gov.

Modulation of Metabolic Processes (e.g., Ribose and Glycolytic Intermediate Synthesis)

The PI3K/Akt/mTORC1 signaling pathway is known to enhance the metabolic flux of glucose carbon into the pentose (B10789219) phosphate (B84403) pathway (PPP), which is critical for the production of ribose essential for nucleotide synthesis and for generating NADPH nih.govembopress.orgnih.govkhanacademy.orgwikipedia.org. This occurs, in part, by upregulating the expression of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the oxidative phase of the PPP nih.gov. The PPP also interconverts sugars with intermediates from glycolysis embopress.orgnih.govkhanacademy.org.

The PI3K/Akt pathway also promotes glycolysis through various mechanisms, including increased glucose uptake and activation of key glycolytic enzymes nih.gov. Glycolysis provides ATP and metabolic intermediates necessary for biosynthetic processes, including nucleotide synthesis nih.govnih.gov.

While the direct impact of PIK-39 on these specific Akt-independent metabolic processes requires further investigation, its role as a PI3K inhibitor suggests it could modulate these pathways. By inhibiting PI3K, PIK-39 may reduce the metabolic flux through the PPP and glycolysis that is dependent on PI3K signaling, potentially impacting the synthesis of ribose and glycolytic intermediates. Akt can also directly activate transketolase (TKT), an enzyme in the non-oxidative phase of the PPP nih.gov. Therefore, PIK-39's inhibition of Akt could also indirectly affect ribose synthesis via this mechanism.

Regulation of Actin Cytoskeleton Remodeling and Cell Motility

The PI3K signaling pathway plays a significant role in the regulation of the actin cytoskeleton and cell motility wikipedia.orgijbs.comnih.govciteab.comharvard.eduguidetopharmacology.orgresearchgate.netnih.govnih.gov. Activation of PI3K leads to the production of PIP3, which recruits and activates various downstream effectors, including GTPase-activating proteins (GAPs) and guanine (B1146940) nucleotide-exchange factors (GEFs) that regulate small GTPases like Rac and Cdc42 sigmaaldrich.com. These GTPases are key orchestrators of actin cytoskeleton dynamics, controlling processes such as the formation of lamellipodia and filopodia, which are essential for cell migration guidetopharmacology.orgresearchgate.netnih.govnih.gov.

Given that PIK-39 is an inhibitor of PI3K isoforms, its action is expected to modulate the PI3K-driven regulation of the actin cytoskeleton and cell motility. By reducing PIP3 levels, PIK-39 can interfere with the recruitment and activation of downstream effectors that govern actin remodeling and the cellular machinery responsible for movement. While specific detailed research findings solely focused on PIK-39's direct impact on actin cytoskeleton remodeling and cell motility were not extensively detailed in the provided search results, the established role of its target, PI3K, in these processes strongly indicates that PIK-39 would exert modulatory effects wikipedia.orgijbs.comnih.govciteab.comharvard.eduguidetopharmacology.orgresearchgate.netnih.govnih.gov.

Research on the broader PI3K pathway has demonstrated its critical involvement in orchestrating the dynamic changes in the actin network required for processes such as cell migration during development, immune responses, and disease progression guidetopharmacology.orgresearchgate.netnih.gov. Inhibitors of PI3K have been shown to affect these cellular behaviors by disrupting the intricate signaling cascades that link extracellular cues to cytoskeletal rearrangements wikipedia.orgijbs.comnih.govciteab.comharvard.edu.

Interplay of PIK-39 with Other Intracellular Signaling Networks

The PI3K pathway does not operate in isolation but is intricately interconnected with numerous other intracellular signaling networks, forming complex regulatory circuits rsc.orgnih.govnih.govresearchgate.net. PIK-39, by inhibiting PI3K, influences these interconnected pathways.

A major downstream effector of PI3K is the serine/threonine kinase Akt (also known as protein kinase B) sigmaaldrich.comwikipedia.orgijbs.comnih.gov. PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2) wikipedia.orgijbs.comharvard.edu. Activated Akt then phosphorylates a wide range of substrates, regulating processes such as cell survival, growth, and metabolism wikipedia.orgijbs.comnih.gov. Inhibition of PI3K by PIK-39 leads to decreased PIP3 production, consequently impairing Akt activation and impacting these downstream processes wikipedia.orgijbs.com.

The PI3K/Akt pathway also interacts closely with the mechanistic target of rapamycin (B549165) (mTOR) pathway wikipedia.orgijbs.comnih.govnih.govharvard.eduharvard.edu. Akt can activate mTOR Complex 1 (mTORC1) through various mechanisms, including the inhibition of the tuberous sclerosis complex (TSC), a negative regulator of mTORC1 ijbs.comharvard.edu. mTORC1 is a key regulator of protein synthesis, cell growth, and proliferation ijbs.comharvard.edu. PIK-39's inhibition of PI3K can therefore indirectly modulate mTORC1 activity by affecting Akt signaling wikipedia.orgijbs.com.

Other signaling molecules and pathways that interact with the PI3K network and could be indirectly influenced by PIK-39 include NF-κB, various GTPases beyond Ras, Rac, and Cdc42, and scaffolding proteins that organize signaling complexes sigmaaldrich.comnih.govnih.govnih.govresearchgate.netharvard.eduuni.lunih.govnih.gov. The specific nature and extent of PIK-39's interplay with these networks would depend on the cellular context and the specific isoforms of PI3K being inhibited.

Preclinical Academic Investigations of Pik 39

In Vitro Studies Utilizing PIK-39

In vitro studies using cellular models have been instrumental in understanding the biological activities of PIK-39. These investigations have explored its impact on PI3K signaling, malignant cell characteristics, and inflammatory responses.

Application in Cellular Models for Studying PI3K Signaling Pathways

Cellular models are widely used to dissect the intricacies of PI3K signaling pathways. PIK-39 has been employed in such models to probe the functional consequences of inhibiting PI3K activity. The PI3K pathway, involving key kinases like PI3K, AKT, and mTOR, is a critical intracellular signaling cascade activated by various cell surface receptors. nih.gov This pathway regulates fundamental cellular processes including growth, survival, and metabolism. mdpi.com Aberrant activation of the PI3K/AKT/mTOR pathway is a common feature in many cancers due to factors like mutations in PIK3CA or loss of the tumor suppressor PTEN. nih.govmdpi.com

Studies have utilized the crystal structure of p110γ, a class I PI3K isoform, bound to PIK-39 (IC87114) to understand the molecular basis of isoform selectivity among PI3K inhibitors. aacrjournals.org This structural analysis suggested that differences in the plasticity of PI3K isoforms, coupled with conformational changes in specific residues like Methionine 804 in p110γ, could contribute to achieving isoform selectivity. aacrjournals.org Modeling studies comparing PIK-39 binding to p110α and p110γ have indicated that the conformation of a specific loop (residues 771–779 in p110α) makes it difficult for p110α to accommodate PIK-39, suggesting this difference could be exploited for designing isoform-specific inhibitors. jhu.edu

Assessment of PIK-39's Effects on Malignant Cell Proliferation and Survival (e.g., Acute Myeloid Leukemia Cells)

PIK-39's effects on the proliferation and survival of malignant cells, including those from acute myeloid leukemia (AML), have been investigated. The PI3K-Akt-mTOR pathway is frequently dysregulated in AML and is considered essential for the survival of AML cells. nih.gov Inhibitors targeting this pathway are being explored as potential therapeutic strategies for AML. oatext.com

While direct studies specifically detailing PIK-39's effects on AML cell proliferation and survival were not extensively found in the provided context, research on other PI3Kδ inhibitors, such as puquitinib, in AML cell lines provides relevant insights into the potential impact of targeting PI3Kδ in this malignancy. Puquitinib, a selective PI3Kδ inhibitor, demonstrated cytotoxicity against a panel of p110δ-positive AML cell lines, with a mean IC50 value of 0.3 μM. researchgate.net This inhibition led to decreased proliferation, G1-phase cell-cycle arrest, and apoptosis through the downregulation of PI3K signaling. researchgate.net Given that PIK-39 has also been characterized as a PI3Kδ-selective inhibitor, similar effects on AML cells might be hypothesized, although specific data for PIK-39 in this context were not detailed in the search results. aacrjournals.org

Use in High-Content Inflammation Assays with Primary Human Cells

High-content assays utilizing primary human cells are valuable tools for studying inflammatory processes and assessing the effects of compounds on these complex biological systems. criver.comevotec.com These assays allow for the analysis of multiple parameters within individual cells, providing detailed information about cellular responses to stimuli or treatments. nih.gov Primary human cells, such as those derived from blood or tissues, are often preferred for inflammation studies as they more closely mimic in vivo conditions compared to immortalized cell lines. criver.comevotec.comnih.gov

While the provided search results discuss the use of high-content imaging-based assays (HCAs) in various biological studies, including those involving immune cells and primary human cells for inflammation and immunology drug discovery projects, specific details regarding the direct use of PIK-39 in high-content inflammation assays with primary human cells were not found. criver.comevotec.comnih.gov However, the context highlights the relevance of such assay systems for evaluating the effects of compounds on primary human immune and inflammatory cells. criver.comevotec.com Studies on inflammation often involve assessing cytokine secretion, cell surface marker expression, and activation of signaling pathways like NF-κB in primary human bronchial epithelial cells or monocyte-derived macrophages using techniques that can be integrated into high-content platforms. biorxiv.orgatsjournals.org

Characterization of PIK-39's Activity in PI3K Pathway-Addicted Cancer Cell Lines (e.g., PTEN null, PIK3CA mutant)

Cancer cell lines exhibiting addiction to the PI3K pathway, often due to genetic alterations like PTEN null status or PIK3CA mutations, are important models for evaluating the efficacy of PI3K inhibitors. aacrjournals.orgfrontiersin.orgplos.org These alterations lead to constitutive activation of the PI3K/AKT signaling pathway, promoting uncontrolled cell proliferation and survival. nih.govmdpi.comtandfonline.com

Research has shown that cancer cells with activating mutations in PIK3CA or loss of PTEN function are often sensitive to PI3K pathway inhibition. mdpi.comfrontiersin.org For example, studies with the PI3K inhibitor GDC-0941 demonstrated potent activity in PTEN null glioblastoma xenograft models and PIK3CA mutant ovarian cancer xenograft models. aacrjournals.org Similarly, other PI3K inhibitors have shown selective sensitivity in cell lines with PIK3CA mutations or PTEN loss. frontiersin.orgplos.org

PIK-39 has been characterized as a PI3Kδ-selective inhibitor. aacrjournals.org While many studies on PI3K pathway addiction focus on the more broadly expressed p110α and p110β isoforms or pan-PI3K inhibition, the role of PI3Kδ is particularly relevant in hematological malignancies and certain solid tumors. nih.govtandfonline.com The crystal structure analysis of PIK-39 bound to p110γ (which shares similarities with p110δ) has provided insights into its interaction with the ATP-binding pocket and a specificity pocket, suggesting a mechanism for its isoform selectivity. aacrjournals.orgresearchgate.net

Although specific data detailing PIK-39's activity across a broad panel of PTEN null or PIK3CA mutant cancer cell lines were not prominently featured in the provided results, the understanding of PIK-39 as a selective PI3Kδ inhibitor implies its potential utility in studying the specific contributions of this isoform to the addicted phenotype in relevant cancer models. Studies on other PI3K inhibitors in PTEN null and PIK3CA mutant cell lines, such as the pan-PI3K inhibitors pictilisib, buparlisib, and ZSTK474, or the dual PI3K/mTOR inhibitors omipalisib (B1684000) and dactolisib, provide a comparative context for evaluating the cellular effects of PI3K pathway modulation in these contexts. oncotarget.com

Analysis of PIK-39's Role in Overcoming Therapeutic Resistance in Specific Cancer Subtypes (e.g., HER2-Positive Breast Cancer)

Therapeutic resistance is a major challenge in cancer treatment, and dysregulation of the PI3K pathway is a known mechanism contributing to resistance to various therapies, including HER2-targeted agents in breast cancer. nih.govmdpi.com The PI3K/AKT pathway is frequently activated in HER2-positive breast cancer, and alterations in this pathway, such as PIK3CA mutations or PTEN loss, can confer resistance to HER2-directed therapies like trastuzumab. nih.govmdpi.com

Strategies to overcome resistance often involve co-targeting HER2 with inhibitors of downstream or parallel signaling pathways, such as the PI3K/AKT/mTOR pathway. mdpi.comunimi.it Preclinical studies have explored the efficacy of combining HER2 inhibitors with PI3K pathway inhibitors to overcome resistance in HER2-positive breast cancer models. nih.govmdpi.com

While the provided search results extensively discuss the role of the PI3K pathway in HER2-positive breast cancer resistance and the potential of PI3K inhibitors in overcoming this resistance, specific studies detailing the use of PIK-39 in this particular context were not found. tandfonline.comnih.govmdpi.commdpi.comunimi.itmdpi.comoncotarget.com However, the general principle of targeting the PI3K pathway to overcome resistance in HER2-positive breast cancer provides a rationale for investigating the potential of selective PI3Kδ inhibitors like PIK-39, especially if PI3Kδ is found to play a significant role in the resistance mechanisms in specific subtypes of HER2-positive breast cancer.

In Vivo Research Models Relevant to PIK-39 Studies

In vivo research models, such as xenograft models in mice, are crucial for evaluating the efficacy and pharmacodynamics of potential therapeutic agents in a more complex biological setting that mimics the tumor microenvironment. aacrjournals.orgaacrjournals.org These models allow for the assessment of a compound's effect on tumor growth, survival, and signaling pathways in a living organism.

Genetically engineered mouse models (GEMMs) that recapitulate PI3K pathway-driven cancers are also valuable for studying the effects of PI3K inhibitors and identifying mechanisms of resistance in vivo. nih.gov

While the provided search results discuss the use of in vivo models, such as xenografts and GEMMs, for evaluating PI3K inhibitors and studying PI3K pathway-driven cancers, specific in vivo studies directly utilizing PIK-39 were not detailed. nih.govaacrjournals.orgoatext.comresearchgate.netfrontiersin.orgaacrjournals.org However, the context highlights the importance of these models in the preclinical evaluation of PI3K pathway inhibitors. For instance, studies with other PI3K inhibitors have shown therapeutic activity in xenograft models derived from cancer cell lines with specific PI3K pathway alterations. aacrjournals.orgoatext.comresearchgate.netfrontiersin.org The development and characterization of PIK-39 as a research tool would logically precede or coincide with its evaluation in relevant in vivo models to assess its potential therapeutic applications.

Application of PI3K Pathway-Addicted Animal Models (e.g., Xenografts) in Preclinical Research

PI3K pathway-addicted animal models, such as xenografts, are widely used in preclinical research to study the efficacy of PI3K inhibitors like PIK-39. Xenograft models typically involve implanting human tumor cells or tissues into immunocompromised mice, creating a living system that mimics aspects of human cancer nih.govaacrjournals.orgaacrjournals.org. These models are particularly valuable when the implanted tumors harbor genetic alterations that lead to aberrant activation of the PI3K/AKT/mTOR pathway, making them "addicted" to this signaling cascade for growth and survival nih.govaacrjournals.orgwikipedia.orgmdpi.com.

Studies using these models can assess the ability of PIK-39 to inhibit tumor growth and induce apoptosis (programmed cell death) in a complex in vivo environment aacrjournals.org. The response to PI3K inhibitors in xenograft models can vary depending on the specific genetic alterations present in the tumor, such as mutations in PIK3CA, AKT1, or loss of the tumor suppressor PTEN nih.govaacrjournals.orgmdpi.com. For instance, models with PIK3CA mutations or PTEN loss often exhibit increased reliance on PI3K signaling and may show greater sensitivity to PI3K pathway inhibitors nih.govaacrjournals.orgmdpi.comnih.gov.

Exploration of PIK-39 Related Compounds in Animal Models of Disease

PIK-39 is structurally related to other PI3K inhibitors, and research into these related compounds in various animal models of disease provides context for the potential applications of PIK-39. PIK-39, along with PIK-239 and PIK-294, are mentioned as IC87114-related compounds that have been explored nih.gov. IC87114 was identified as a selective inhibitor of the p110δ isoform of PI3K nih.govucsf.edu. This isoform is primarily expressed in leukocytes and is involved in immune cell signaling nih.govresearchgate.net.

Studies involving selective p110δ inhibitors like IC87114 have explored their role in inhibiting processes such as directional chemotaxis in neutrophils and the proliferation and survival of acute myeloid leukemia cells in animal models nih.gov. While direct detailed findings for PIK-39 or its specific related compounds (PIK-239, PIK-294) in animal models of diseases beyond its general classification as a PI3K inhibitor were not extensively detailed in the provided snippets, the exploration of related selective PI3Kδ inhibitors in models of immune-related or hematological disorders suggests potential areas of investigation for PIK-39 or its analogs nih.govresearchgate.net.

Other PI3K inhibitors, some structurally distinct from PIK-39 but targeting the same pathway, have been evaluated in various animal models, including models of cancer, inflammation, and metabolic diseases nih.govaacrjournals.orgwikipedia.orgresearchgate.net. This broader research landscape on PI3K inhibitors in animal models highlights the diverse potential therapeutic areas for compounds modulating this pathway nih.govnih.govnih.gov.

Methodologies for Assessing Pathway Engagement and Biomarker Modulation in Animal Tissues

Assessing pathway engagement and biomarker modulation in animal tissues is crucial for understanding how PIK-39 or related compounds affect the PI3K signaling cascade in vivo. This involves analyzing changes in the levels or phosphorylation status of key proteins and metabolites within the PI3K pathway in tissues from treated animals nih.govaacrjournals.orgreaganudall.orgresearchgate.net.

Methodologies commonly employed include:

Western Blotting and ELISA: These techniques can be used to measure the levels of specific proteins and their phosphorylated forms, which are indicators of pathway activation. For example, assessing the phosphorylation status of AKT or S6 kinase can indicate the degree of PI3K pathway inhibition nih.govaacrjournals.org.

Immunohistochemistry: This method allows for the visualization of protein expression and localization within tissue samples, providing spatial information about pathway modulation aacrjournals.org. Changes in markers like Ki67, a proliferation marker downstream of PI3K signaling, can be assessed in tumor tissues from xenograft models aacrjournals.org.

Metabolomics: As the PI3K pathway plays a significant role in cellular metabolism, analyzing changes in metabolite profiles in animal tissues or plasma can serve as pharmacodynamic biomarkers nih.govaacrjournals.org. Studies have shown that concentrations of certain plasma metabolites, including amino acids, acylcarnitines, and phosphatidylcholines, are altered in mouse models with aberrant PI3K signaling and can change in response to PI3K inhibition aacrjournals.org.

Genetic Analysis: Analyzing the genetic makeup of the animal models, particularly in xenografts or genetically engineered models, helps in correlating the presence of specific PI3K pathway alterations with the response to inhibitors and the modulation of downstream biomarkers aacrjournals.orgmdpi.comnih.gov.

These methodologies collectively provide a comprehensive picture of the pharmacodynamic effects of PIK-39 or related compounds in preclinical animal studies, confirming target engagement and evaluating the extent of pathway inhibition in relevant tissues nih.govaacrjournals.orgresearchgate.net.

Structure Activity Relationship Sar and Rational Design of Pik 39 Analogs

Elucidation of Key Structural Determinants for PIK-39 Activity and Isoform Selectivity

The isoform selectivity of PI3K inhibitors is a critical aspect of their therapeutic potential, as different isoforms have distinct physiological roles nih.gov. PIK-39 is noted as a PI3Kδ selective inhibitor, exhibiting mid-nanomolar potency at PI3Kδ and significantly lower potency (100x selectivity) against PI3Kβ and PI3Kγ, with no inhibition of PI3Kα at concentrations up to 100 µM nih.gov. This selectivity is remarkable given the high conservation of residues lining the ATP-binding pocket among class I PI3Ks ucsf.edu.

A key structural determinant for PIK-39's activity and selectivity lies in its interaction with the PI3Kδ binding site. The co-crystal structure of a PIK-39 analogue bound to p110γ (PDB ID 2CHW) provided early insights, suggesting a mechanism for its selectivity nih.govucsf.edu. This structure revealed that PIK-39 binding induces a conformational change in the kinase, specifically a downward shift of Met804, which forms the upper surface of the ATP-binding pocket ucsf.edunih.gov. This movement creates a novel induced pocket at the entrance to the active site, burying a significant hydrophobic surface area of the PIK-39 quinazolinone ring system, which is likely crucial for its high-affinity binding to p110δ ucsf.edunih.gov.

The difference in conformational mobility of Met804 among PI3K isoforms appears to be a key factor in PIK-39's selectivity ucsf.edu. While Met804 in p110γ shifts to accommodate PIK-39, the corresponding residue in p110α (Met772) and the surrounding loop (residues 771-779) adopt a different conformation that makes it difficult for p110α to accommodate PIK-39, even with a potential conformational change nih.govjhu.edu. This suggests that the distinct conformations of these loops can be exploited for designing isoform-specific inhibitors jhu.edu.

Another region influencing isoform selectivity is the specificity pocket. This pocket, first identified in the PIK39-p110γ crystal structure (PDB ID 2CHW), is revealed by the outward movement of a conserved methionine residue on the P-loop nih.govresearchgate.net. Inhibitors that access this pocket are described as binding in a "propeller" conformation nih.gov.

Computational Chemistry Approaches in PIK-39 Analog Development

Computational chemistry plays a vital role in modern drug discovery, accelerating the design and optimization of therapeutics by predicting interactions and properties afjbs.comresearchgate.net. Various computational approaches have been applied to the study of PI3K inhibitors, including PIK-39 and its analogs.

Pharmacophore Modeling and Virtual Screening Based on PIK-39 (e.g., PDB 2WXF)

Pharmacophore modeling involves identifying the essential features of a molecule (e.g., hydrogen bond acceptors, donors, hydrophobic centers, aromatic rings) that are necessary for its biological activity and its interaction with a target researchgate.netnih.gov. Crystallography-based pharmacophores derived from PI3Kδ complexes, such as PDB code 2WXF which contains PIK-39, have been successfully used to identify novel PI3Kδ inhibitors researchgate.net. The binding interactions of PIK-39 within the PI3Kδ binding pocket (PDB 2WXF) reveal key pharmacophoric features, including hydrogen bond acceptor and donor features interacting with residues like Val828 and Glu826, and aromatic ring and hydrophobic features interacting with other parts of the pocket researchgate.netresearchgate.net.

These pharmacophore models can then be used as 3D queries for virtual screening of large chemical databases to identify potential new inhibitors with similar binding characteristics nih.govresearchgate.netplos.org. Virtual screening based on PIK-39's binding mode can help prioritize compounds for experimental testing, significantly reducing the time and cost of drug discovery researchgate.netplos.org.

Quantitative Structure-Activity Relationship (QSAR) Analysis for PI3Kδ Inhibitors

QSAR analysis aims to build mathematical models that correlate the structural and physicochemical properties of a set of compounds with their biological activity mdpi.com. For PI3Kδ inhibitors, QSAR models have been developed to explain the variation in bioactivity within diverse sets of inhibitors researchgate.netresearchgate.net. These models can incorporate various descriptors, including those derived from pharmacophore models researchgate.net.

For example, a study used QSAR modeling in combination with crystallography-based pharmacophores derived from seventeen PI3Kδ complexes to identify novel inhibitors researchgate.net. The best QSAR model included a single crystallographic pharmacophore and showed good predictive qualities, which was then used to screen chemical databases researchgate.net. QSAR analysis helps in understanding which structural features contribute positively or negatively to inhibitory activity and can guide the design of more potent analogs mdpi.com.

Molecular Docking and Dynamics Simulations to Predict and Optimize Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target afjbs.comscispace.com. It helps visualize the potential binding modes and interactions between the ligand and the amino acid residues in the binding site scispace.comf1000research.com. Re-docking of PIK-39 into the PI3Kδ binding pocket (PDB: 2WXF) has been used to validate docking settings, with the predicted pose closely reproducing the crystallographically resolved structure researchgate.net.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction, accounting for the flexibility of both the ligand and the protein over time scispace.comf1000research.complos.org. MD simulations can assess the stability of the ligand-protein complex and reveal transient interactions or conformational changes important for binding scispace.comf1000research.complos.org. Combining molecular docking with MD simulations can provide a more comprehensive understanding of the binding mode and help identify key amino acid residues involved in the interaction f1000research.complos.orgcurtin.edu.au. For instance, MD simulations can reveal if a docked ligand remains stable in the binding pocket or drifts away, which can be indicative of its binding affinity plos.org.

Strategies for De Novo Design and Optimization of PIK-39-Derived Compounds with Enhanced Selectivity and Potency

De novo design approaches aim to generate novel molecular structures with desired properties, such as enhanced potency and selectivity, often starting from scratch or using fragments schrodinger.comchemrxiv.org. These methods can explore vast chemical spaces to identify promising new chemical entities schrodinger.comresearchgate.net.

Strategies for de novo design and optimization of PIK-39-derived compounds leverage the structural insights gained from SAR studies, mutagenesis, and computational modeling. Understanding the key interactions responsible for PIK-39's potency and PI3Kδ selectivity, such as the induced pocket formed by Met804 and interactions within the specificity pocket, guides the design process nih.govucsf.edunih.gov.

Computational tools, including those combining de novo design algorithms with predictive scoring functions, can generate and filter millions or billions of virtual molecules based on criteria like predicted potency, selectivity, and desirable physicochemical properties schrodinger.comresearchgate.net. These methods can go beyond simple R-group modifications to explore novel core structures while adhering to specific project goals schrodinger.com.

By integrating structural information (e.g., from PDB 2WXF), pharmacophore models, QSAR predictions, and molecular docking/dynamics simulations, researchers can rationally design PIK-39 analogs with optimized interactions within the PI3Kδ binding site, potentially leading to improved potency and selectivity profiles researchgate.netmdpi.comschrodinger.com. The goal is to create compounds that effectively exploit the unique structural features of PI3Kδ, such as the conformational flexibility around Met804, while minimizing interactions with other PI3K isoforms ucsf.edujhu.edu.

Future Directions in Pik 39 Academic Research

Further Detailed Elucidation of PIK-39's Unique Binding Mechanics

Academic research continues to focus on comprehensively understanding the specific mechanisms by which PIK-39 interacts with and inhibits PI3K isoforms. Co-crystal structures, such as that of a PIK-39 analogue bound to p110γ, have provided significant insights ucsf.edu. These structures indicate that PIK-39 binding can induce conformational changes in the kinase, notably a downward shift of Met804 (in p110γ, corresponding to Met772 in p110α), which forms a novel pocket at the entrance to the ATP-binding site ucsf.edujhu.edu. This induced pocket is thought to be critical for the high-affinity binding of compounds like PIK-39 ucsf.edu.

Studies involving mutations at the Met804 position (or equivalent in other isoforms) to more rigid amino acids have shown impaired binding of PIK-39, supporting the importance of this conformational flexibility for its selective binding ucsf.eduportlandpress.com. Further research is needed to distinguish the broader significance of this "Met804 down" conformation for the binding of other inhibitor classes and for normal PI3K regulation ucsf.edu. Comparisons of PIK-39's binding mode with other inhibitors, such as AS15, which is also p110δ-selective but binds differently without opening the "specificity" pocket, highlight the diverse mechanisms by which selectivity can be achieved nih.govresearchgate.net. Future detailed biochemical characterization of chemically diverse inhibitors targeting different PI3K family members will be crucial for a complete understanding of these mechanisms ucsf.edu. The differing conformations of loops, such as residues 771-779 in p110α compared to the corresponding loop in p110γ, also present opportunities to exploit these structural differences for designing isoform-specific inhibitors jhu.edunih.gov.

Expanding the Application of PIK-39 as a Chemical Probe for Fundamental PI3K Biology

PIK-39, as a relatively isoform-selective inhibitor, particularly for p110δ nih.govaacrjournals.org, holds potential for expanded use as a chemical probe to dissect the specific roles of individual PI3K isoforms in fundamental biological processes. Chemical probes are valuable tools for elucidating signal transduction pathways rsc.orgnih.gov. The ability of PIK-39 to selectively inhibit p110δ can help researchers delineate the functions of this specific isoform from the other Class I PI3Ks (p110α, p110β, and p110γ), which have highly conserved ATP binding sites but distinct cellular roles nih.govrsc.org.

Using PIK-39 and similar isoform-specific inhibitors has already contributed to understanding the roles of different PI3K isoforms, such as the vital role of p110α in insulin (B600854) signaling nih.gov. Future research can leverage PIK-39 to investigate the specific contributions of p110δ in various cellular contexts and signaling networks, including its role in immune cell function where it is primarily expressed nih.gov. Expanding the application of PIK-39 as a probe requires rigorous validation of its selectivity and potency in different cellular systems and against a broader panel of kinases to ensure accurate interpretation of biological results rsc.orgtum.de.

Rational Development of Next-Generation Isoform-Selective PI3K Inhibitors Based on PIK-39's Scaffold

The unique structural features and binding mechanism of PIK-39, particularly its quinazolinone core and the induced conformational change it elicits, make its scaffold a valuable starting point for the rational design of novel, more potent, and highly selective PI3K inhibitors ontosight.aiucsf.edujhu.edunih.gov. The observation that PI3Kδ-specific inhibitors often prefer a propeller shape and can access a "specificity pocket" first noted in the p110γ-PIK-39 complex provides a structural basis for design efforts aacrjournals.org.

Future research will likely involve medicinal chemistry efforts focused on modifying the PIK-39 scaffold to optimize interactions within the ATP-binding pocket and the induced specificity pocket, as well as exploring modifications that exploit the conformational differences between PI3K isoforms ucsf.edujhu.edunih.govaacrjournals.org. Structure-activity relationship (SAR) studies around the quinazolinone core and its substituents, similar to approaches used for other kinase inhibitor scaffolds, can guide the development of next-generation compounds with improved selectivity profiles and potentially novel binding modes researchgate.net. Computational approaches, including molecular modeling and virtual screening, can also play a significant role in the rational design process, using the structural information gained from studies with PIK-39 researchgate.netresearchgate.netmdpi.com.

Integration of PIK-39 Insights into Combination Therapy Strategies and Polypharmacology Research

Understanding the specific role of p110δ and the mechanism of action of inhibitors like PIK-39 is crucial for developing effective combination therapy strategies and exploring polypharmacology approaches. Given that PI3K pathway dysregulation is implicated in complex diseases like cancer, targeting multiple nodes within the pathway or engaging in polypharmacology (using molecules that interact with multiple targets) can potentially overcome resistance mechanisms and improve therapeutic outcomes mdpi.comnih.govmdpi.comaacrjournals.org.

Insights from PIK-39 research can inform the design of rational drug combinations. For instance, combining a selective p110δ inhibitor like PIK-39 with inhibitors targeting other PI3K isoforms or components of parallel or downstream signaling pathways could offer synergistic effects mdpi.com. Polypharmacology research could also involve designing novel molecules that incorporate features of the PIK-39 scaffold to simultaneously target p110δ and other relevant protein or lipid kinases involved in disease progression nih.govmdpi.com. Computational-experimental platforms that predict and test drug combinations based on drug-target interaction networks can utilize data generated from studies with PIK-39 to identify promising multi-drug or multi-target strategies aacrjournals.orgpnas.org.

Q & A

Basic: What are the structural determinants of PIK-39’s selectivity for PI3K isoforms?

Advanced: How do conformational differences in PI3Kα (e.g., Met 772 and Trp 780) versus PI3Kγ (e.g., Met 804 and Trp 812) influence PIK-39’s binding affinity, and what computational methods (e.g., molecular dynamics simulations) can validate these isoform-specific interactions? Methodological Answer:

- Use X-ray crystallography to resolve PIK-39’s binding orientation in PI3Kα and PI3Kγ complexes, comparing hydrophobic pocket dimensions and hydrogen-bonding networks .

- Employ free-energy perturbation (FEP) calculations to quantify binding energy differences between isoforms .

Basic: What experimental techniques are suitable for analyzing PIK-39’s enzyme inhibition kinetics?

Advanced: How can researchers reconcile discrepancies in reported IC50 values for PIK-39 when using heterogeneous assay formats (e.g., ATP concentration variability, enzyme purity)? Methodological Answer:

- Standardize assays using recombinant PI3K isoforms under identical buffer conditions (pH 7.4, 1 mM ATP) and validate with reference inhibitors (e.g., LY294002) .

- Apply Michaelis-Menten kinetics with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Basic: How does PIK-39’s dual inhibition of PI3K and mTOR inform experimental design?

Advanced: What co-crystallization strategies can elucidate PIK-39’s simultaneous interactions with PI3Kα and mTOR’s kinase domain, and how do these interactions impact downstream signaling (e.g., AKT phosphorylation)? Methodological Answer:

- Use cryo-EM to resolve ternary complexes of PIK-39 with PI3Kα and mTOR, focusing on conformational changes in the activation loop .

- Design siRNA knockdown experiments in cancer cell lines to isolate PI3K- vs. mTOR-dependent effects on apoptosis .

Basic: How should researchers formulate a PICOT question for a preclinical study on PIK-39?

Advanced: In a comparative study, how does defining Population (e.g., HER2+ breast cancer models), Intervention (PIK-39 dosing regimen), Comparison (alpelisib), Outcome (tumor volume reduction), and Time (28-day treatment) reduce confounding variables? Methodological Answer:

- Align PICOT components with endpoints from Phase I/II trial frameworks (e.g., RECIST criteria for tumor response) .

- Include power analysis to determine sample size based on expected effect size (e.g., 30% reduction vs. control) .

Basic: What are common pitfalls in interpreting PIK-39’s off-target effects on cytochrome P450 enzymes?

Advanced: How can structure-activity relationship (SAR) studies differentiate PIK-39’s CYP2D6 inhibition ( ) from its primary PI3K activity, and what in vitro models (e.g., hepatocyte co-cultures) validate these findings? Methodological Answer:

- Perform competitive binding assays with CYP2D6 substrates (e.g., dextromethorphan) to quantify inhibition constants (Ki) .

- Use hepatic microsomal stability assays to assess metabolic clearance pathways and potential drug-drug interactions .

Basic: How can researchers address conflicting data on PIK-39’s therapeutic window in in vivo models?

Advanced: What pharmacokinetic/pharmacodynamic (PK/PD) modeling approaches optimize dosing schedules to balance efficacy (tumor suppression) and toxicity (hepatic enzyme elevation)? Methodological Answer:

- Conduct time-course studies measuring plasma concentration (Cmax, AUC) and correlate with PI3K pathway inhibition (e.g., p-AKT levels) .

- Apply mixed-effects modeling to account for inter-individual variability in drug metabolism .

Basic: What criteria define a robust research question for PIK-39’s mechanism of action?

Advanced: How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) prioritize questions about PIK-39’s role in overcoming chemoresistance versus its metabolic liabilities? Methodological Answer:

- Use systematic reviews to identify gaps (e.g., PIK-39’s efficacy in PTEN-null cancers) and design hypothesis-driven in vitro screens .

- Pre-register animal studies to ensure ethical compliance and reduce publication bias .

Basic: What statistical methods are appropriate for analyzing PIK-39’s dose-response data?

Advanced: How do Bayesian hierarchical models improve inference when pooling data from heterogeneous studies (e.g., varying cell lines, assay endpoints)? Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.